molecular formula C12H18O4 B1667521 4,7,10,13-Tetraoxahexadeca-1,15-diyne CAS No. 126422-58-0

4,7,10,13-Tetraoxahexadeca-1,15-diyne

Cat. No. B1667521
CAS RN: 126422-58-0
M. Wt: 226.27 g/mol
InChI Key: PHRQSGRBGBTBAD-UHFFFAOYSA-N
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Description

4,7,10,13-Tetraoxahexadeca-1,15-diyne is a homobifunctional PEG linker with two propargyl groups . It has a molecular weight of 226.27 .


Molecular Structure Analysis

The molecular formula of this compound is C12H18O4 . The average mass is 226.269 Da and the monoisotopic mass is 226.120514 Da .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Application in Curing Agents for Polymers

The compound 4,7,10,13-Tetraoxahexadeca-1,15-diyne (TOHDY) has been utilized as a curing agent for glycidyl azide polymer (GAP), influencing the thermal and mechanical properties of the resultant films. TOHDY, as a part of polyethylene glycol propargyl ethers, helps in achieving desirable glass transition temperatures and enhances the decomposition temperature and tensile strength of GAP films, indicating potential applications in high-energy solid propellant formulations (Yan et al., 2022).

Inclusion in Complex Chemical Structures

The molecule has been observed in complex chemical synthesis processes. For example, in the preparation and structural analysis of cyclic tetrathiadienes and tetrathiaenynes, similar compounds to this compound have been utilized, contributing to the understanding of molecular conformations and interactions in such compounds (Staeb et al., 2002).

Role in Polymer Synthesis

This compound plays a role in polymer synthesis, particularly in the generation of specific polymers through controlled reactions. The synthesis and polymerization processes involving derivatives of this compound have been explored, leading to a deeper understanding of the mechanisms and kinetics of polymer formation (Okada et al., 1991).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-3-5-13-7-9-15-11-12-16-10-8-14-6-4-2/h1-2H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRQSGRBGBTBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474603
Record name 4,7,10,13-Tetraoxahexadeca-1,15-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126422-58-0
Record name 4,7,10,13-Tetraoxahexadeca-1,15-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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